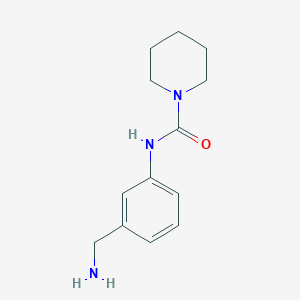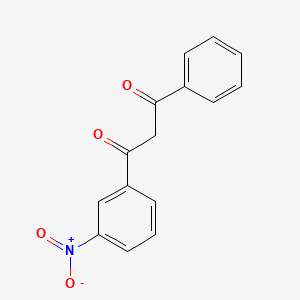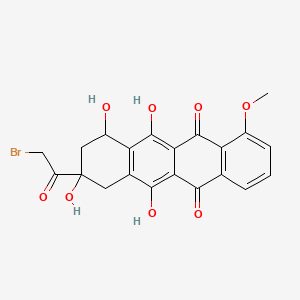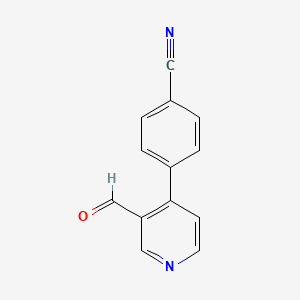
4-(3-Formylpyridin-4-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Formylpyridin-4-yl)benzonitrile is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a formyl group and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Formylpyridin-4-yl)benzonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (a complex of phosphorus oxychloride and an amide) to formylate the pyridine ring.
Coupling with Benzonitrile: The final step involves the coupling of the formylated pyridine with benzonitrile, which can be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Formylpyridin-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the formyl group or the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H2).
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(3-Carboxylpyridin-4-yl)benzonitrile.
Reduction: 4-(3-Formylpyridin-4-yl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Formylpyridin-4-yl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-(3-Formylpyridin-4-yl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the biological system and the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
4-(3-Formylpyridin-4-yl)benzonitrile is similar to other compounds that contain pyridine and benzonitrile moieties. Some of these similar compounds include:
3-Formylpyridine-4-carboxylic acid: This compound differs by having a carboxylic acid group instead of a nitrile group.
4-(Pyridin-4-yl)benzonitrile: This compound lacks the formyl group present in this compound.
2-Formylpyridine-4-carbonitrile: This compound has the formyl group at a different position on the pyridine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both the formyl and nitrile groups on the same molecule provides versatility in chemical transformations and biological interactions.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C13H8N2O |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
4-(3-formylpyridin-4-yl)benzonitrile |
InChI |
InChI=1S/C13H8N2O/c14-7-10-1-3-11(4-2-10)13-5-6-15-8-12(13)9-16/h1-6,8-9H |
InChI-Schlüssel |
VJKKJHWCLKIYJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=C(C=NC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


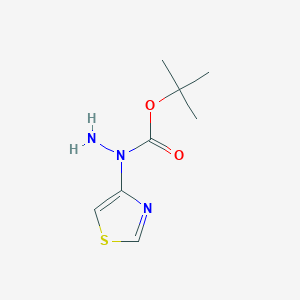
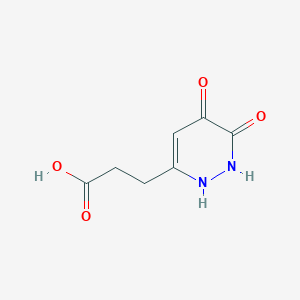

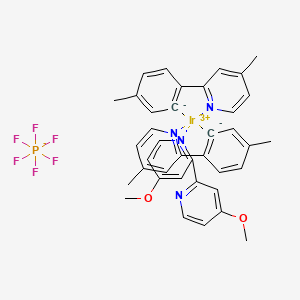
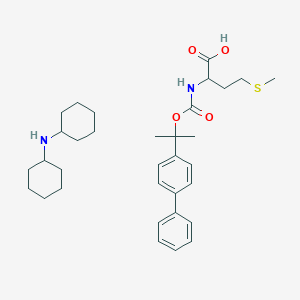
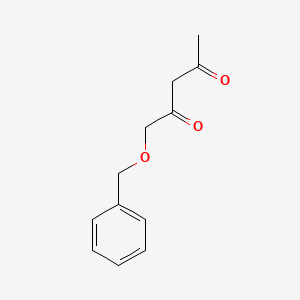
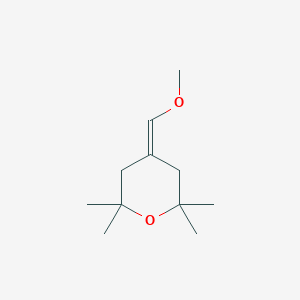
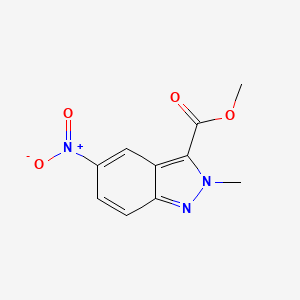
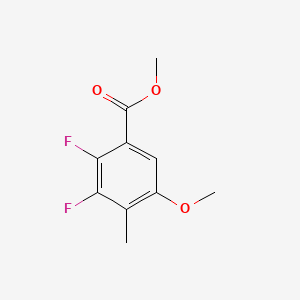
![[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15359524.png)
